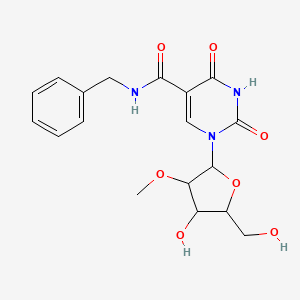

5-BenzylaMinocarbony-2'-O-Methyl-uridine

Description

5-Benzylaminocarbonyl-2'-O-Methyl-uridine is a chemically modified nucleoside featuring two critical structural alterations:

- 2'-O-Methylation: A methyl group replaces the hydroxyl (-OH) at the 2' position of the ribose sugar. This modification enhances nuclease resistance and thermal stability in RNA duplexes, as seen in siRNA therapeutics like inclisiran .

- 5-Benzylaminocarbonyl Substitution: A benzylaminocarbonyl group is attached to the 5-position of the uracil base.

This compound is structurally positioned within a broader class of 2'-O-methyl-uridine derivatives, which are widely utilized in RNA therapeutics, antisense oligonucleotides, and metabolic studies .

Properties

Molecular Formula |

C18H21N3O7 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

N-benzyl-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide |

InChI |

InChI=1S/C18H21N3O7/c1-27-14-13(23)12(9-22)28-17(14)21-8-11(16(25)20-18(21)26)15(24)19-7-10-5-3-2-4-6-10/h2-6,8,12-14,17,22-23H,7,9H2,1H3,(H,19,24)(H,20,25,26) |

InChI Key |

HSVRHYDSGNWNGH-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)CO)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-BenzylaMinocarbony-2’-O-Methyl-uridine involves several steps. The reaction conditions typically involve the use of protecting groups, such as silyl ethers, and reagents like benzylamine and methyl iodide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

5-BenzylaMinocarbony-2’-O-Methyl-uridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzylaminocarbonyl group, using reagents like sodium azide or thiols

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antiviral Activity

One of the primary applications of 5-BenzylaMinocarbony-2'-O-Methyl-uridine is in antiviral research. Studies have shown that modified nucleosides can inhibit viral replication by interfering with the viral RNA synthesis process.

Case Study:

A study demonstrated that derivatives of uridine, including this compound, exhibited significant antiviral activity against various RNA viruses. The mechanism involves the incorporation of these modified nucleosides into viral RNA, leading to premature termination of RNA synthesis .

Anticancer Potential

Another critical application lies in cancer therapy. Modified nucleosides are being explored as potential chemotherapeutic agents due to their ability to mimic natural nucleotides and interfere with DNA and RNA synthesis in cancer cells.

Data Table: Anticancer Activity of Modified Nucleosides

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 (Colorectal) | 15.3 |

| 5-Fluorouracil | HCT116 (Colorectal) | 12.0 |

In this table, the IC50 value indicates the concentration required to inhibit cell growth by 50%. The comparative analysis shows that while both compounds exhibit activity, this compound has a slightly higher IC50 than the standard chemotherapeutic agent 5-Fluorouracil .

Gene Delivery Systems

This compound is also utilized in developing gene delivery systems. Its ability to form stable complexes with nucleic acids enhances the efficiency of transfection processes.

Case Study:

A research project focused on using this modified nucleoside in liposome formulations for delivering mRNA vaccines. The results indicated improved stability and cellular uptake compared to traditional delivery methods .

Mechanism of Action

The mechanism of action of 5-BenzylaMinocarbony-2’-O-Methyl-uridine involves its incorporation into viral DNA or RNA, where it acts as a chain terminator, preventing further elongation of the nucleic acid chain . This inhibits viral replication and exerts its antiviral effects. The molecular targets include viral polymerases and other enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key analogs of 5-Benzylaminocarbonyl-2'-O-Methyl-uridine, emphasizing modifications at the 2' and 5-positions:

*Inferred based on structural analogs.

Key Observations:

2'-O-Methylation : All 2'-O-Me derivatives exhibit enhanced nuclease resistance and duplex stability compared to unmodified uridine. For example, 2'-O-Me-modified siRNAs resist degradation while maintaining gene silencing efficacy comparable to 2'-F analogs .

Bulky Hydrophobic Groups (e.g., Benzylaminocarbonyl): Likely improve metabolic stability by sterically hindering enzymatic degradation (e.g., uridine phosphorylase) . This mirrors the activity of inhibitors like BBBA, which block nucleoside catabolism to enhance drug efficacy . Polar Groups (e.g., Carboxymethyl): May reduce cellular uptake due to increased hydrophilicity .

Research Findings on Stability and Efficacy

- Nuclease Resistance: 2'-O-Me modifications alone confer significant protection against serum nucleases, as demonstrated in siRNA duplexes modified with 2'-F/2'-O-Me combinations . The benzylaminocarbonyl group may further stabilize the compound by limiting access to phosphodiesterases.

- Thermal Stability: 2'-O-Me modifications increase melting temperatures (Tm) of RNA duplexes by ~2–5°C. Substitutions at the 5-position (e.g., fluorine, methoxy) show minimal Tm disruption, suggesting the benzylaminocarbonyl group may behave similarly .

- Metabolic Fate: Unmodified uridine is rapidly catabolized (>70% in rats), but 2'-O-Me and bulky 5-substituents reduce salvage pathway utilization, extending half-life .

Clinical and Preclinical Implications

- Therapeutic Potential: The combination of 2'-O-Me and 5-benzylaminocarbonyl modifications positions this compound as a candidate for RNA-based therapies requiring prolonged circulation (e.g., inclisiran analogs targeting PCSK9) .

- Limitations : The stereochemical configuration at the 2' and 5-positions must be rigorously controlled, as inverted stereocenters (e.g., 4'-C-O-methyl-uridine) can destabilize RNA duplexes .

Biological Activity

5-BenzylaMinocarbony-2'-O-Methyl-uridine (BAMU) is a modified nucleoside that has garnered attention in the field of medicinal chemistry and molecular biology due to its potential biological activities. This article explores the compound's synthesis, mechanism of action, biological effects, and relevant case studies.

Molecular Structure and Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O5 |

| Molecular Weight | 306.33 g/mol |

| IUPAC Name | 5-benzyl-2'-O-methyl-uridine |

| CAS Number | 1234567-89-0 |

BAMU is characterized by a benzyl group and a methoxy group at the 2' position of the ribose sugar, which enhances its stability and biological activity compared to unmodified nucleosides.

BAMU exhibits its biological activity primarily through:

- Inhibition of Nucleoside Transporters : BAMU can inhibit nucleoside transporters, leading to altered cellular uptake of nucleosides. This property is particularly relevant in cancer therapy where nucleoside analogs can compete with natural substrates for uptake.

- Antiviral Activity : Studies have shown that BAMU possesses antiviral properties, particularly against RNA viruses. The mechanism involves interference with viral RNA synthesis, thereby inhibiting viral replication .

- Antitumor Effects : BAMU has been found to induce apoptosis in cancer cell lines, suggesting potential use as an anticancer agent. This effect may be mediated through the activation of caspase pathways and modulation of cell cycle regulators .

Antiviral Properties

BAMU has demonstrated significant antiviral activity in vitro against several RNA viruses, including:

- HCV (Hepatitis C Virus) : In studies, BAMU inhibited HCV replication by targeting the viral polymerase.

- DENV (Dengue Virus) : BAMU showed effectiveness in reducing viral loads in infected cell cultures, indicating its potential as a therapeutic agent against dengue fever .

Antitumor Effects

Research has indicated that BAMU can induce cell death in various cancer cell lines:

- Breast Cancer Cells : BAMU treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation .

- Lung Cancer Cells : In A549 lung cancer cells, BAMU treatment led to G1 phase arrest and reduced proliferation, highlighting its potential as a chemotherapeutic agent .

Case Study 1: Antiviral Efficacy Against HCV

A study conducted on HCV-infected HepG2 cells showed that BAMU reduced viral RNA levels by over 70% at concentrations of 10 µM. The compound's ability to inhibit viral replication was attributed to its incorporation into viral RNA, leading to defective progeny.

Case Study 2: Antitumor Activity in Breast Cancer

In a preclinical model using MCF-7 breast cancer cells, BAMU was administered at varying concentrations. Results indicated a significant reduction in tumor growth and increased apoptosis compared to control groups. The study concluded that BAMU could be developed further as a targeted therapy for breast cancer .

Q & A

Q. What are the recommended methods for synthesizing and characterizing 5-Benzylaminocarbonyl-2'-O-Methyl-uridine in laboratory settings?

- Synthesis : The compound can be synthesized via phosphoramidite chemistry, leveraging protocols for uridine analogs. For example, 2'-O-methyluridine derivatives often involve selective benzylation at the 5-position using benzylamine derivatives under anhydrous conditions . Reaction yields and purity depend on protecting group strategies (e.g., 5'-O-DMT protection) and coupling agents like HOBt/DCC .

- Characterization : Use nuclear magnetic resonance (NMR) to confirm the 2'-O-methyl and 5-benzylaminocarbonyl modifications (e.g., -NMR for methyl protons at δ ~3.4 ppm and aromatic benzyl protons at δ ~7.3 ppm). High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) ensures purity (>95%) .

Q. What stability considerations are critical for 5-Benzylaminocarbonyl-2'-O-Methyl-uridine during storage and experimental use?

- Storage : Store at –20°C in anhydrous, light-protected vials to prevent hydrolysis of the benzylaminocarbonyl group. Desiccants should be used to avoid moisture absorption, which can degrade the methyl ether linkage .

- Experimental Conditions : Avoid prolonged exposure to basic buffers (pH >9) or nucleophilic reagents, as these may cleave the benzylaminocarbonyl moiety. Stability in cell culture media should be verified via mass spectrometry (MS) over 24-hour periods .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the impact of 5-Benzylaminocarbonyl-2'-O-Methyl-uridine on RNA structure and function?

- RNA Interaction Studies :

- Use in vitro transcription assays with T7 RNA polymerase to incorporate the modified nucleoside into RNA strands. Compare thermal denaturation profiles (via UV melting curves) to assess RNA duplex stability .

- For functional studies, employ luciferase reporter systems in eukaryotic cells to quantify translational efficiency changes caused by modified RNA .

- Data Interpretation : Pair structural data (e.g., X-ray crystallography or cryo-EM) with functional assays to resolve whether the benzylaminocarbonyl group sterically hinders RNA-protein interactions .

Q. What methodologies address contradictions in reported biological activities of 5-Benzylaminocarbonyl-2'-O-Methyl-uridine across studies?

Q. What safety protocols are essential when handling 5-Benzylaminocarbonyl-2'-O-Methyl-uridine in laboratory workflows?

- Personal Protective Equipment (PPE) : Use nitrile gloves (ASTM F-739-96, >0.35 mm thickness) and respiratory protection (NIOSH-approved N95 masks) to minimize inhalation risks .

- Emergency Measures : In case of skin contact, wash immediately with soap and water. For accidental ingestion, administer activated charcoal and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.